(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
Benzyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate is a compound that has a molecular formula of C13H18N2O3 . It is often found in drugs or bioactive molecules .
Synthesis Analysis
The synthesis of a similar compound, (S)-205, started with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gave the protected piperazine (S)-204 .
Molecular Structure Analysis
The molecular structure of Benzyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate consists of a piperazine ring with a hydroxymethyl group and a carboxylate group attached to it .
Chemical Reactions Analysis
Piperazine is often used in biologically active compounds due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
Physical And Chemical Properties Analysis
The molecular weight of Benzyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate is 250.29 g/mol .
Scientific Research Applications
Synthesis and Characterization
(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives are primarily involved in synthesis and characterization studies. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it using spectroscopic methods and X-ray diffraction, and assessing its biological activities, such as antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Biological Activities
Various derivatives of this compound have been evaluated for their biological activities. Kulkarni et al. (2016) synthesized two derivatives, namely tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, and studied their antibacterial and antifungal activities (Kulkarni et al., 2016).
Crystallography and Molecular Structure
The study of the crystallographic and molecular structures of these compounds is also a significant area of research. For example, Kolter et al. (1996) examined the molecular structure of a related compound, focusing on its crystallographic aspects and hydrogen bonding interactions (Kolter et al., 1996).
Anticorrosive Properties
Another interesting application is in the field of corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, demonstrating its efficacy as a corrosion inhibitor (Praveen et al., 2021).
Chiral Deprotonation
The compound has been used in studies exploring chiral deprotonation. McDermott et al. (2008) described the first example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine using tert-butyl 4- tert-butylpiperazine-1-carboxylate (McDermott et al., 2008).
properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILYQWHARROMG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647475 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
CAS RN |
314741-40-7 | |
Record name | 1,1-Dimethylethyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314741-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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